Quats 9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quaternary ammonium compounds, commonly referred to as quats, are a class of cationic surfactants. These compounds are characterized by the presence of a positively charged nitrogen atom bonded to four organic groups. Quats are widely used for their antimicrobial properties, making them essential in disinfectants, antiseptics, and preservatives .

Preparation Methods

Quaternary ammonium compounds are typically synthesized through the alkylation of tertiary amines. The industrial production of quats often involves the hydrogenation of fatty nitriles to produce primary or secondary amines, which are then treated with alkyl halides such as methyl chloride .

Chemical Reactions Analysis

Quaternary ammonium compounds are generally stable and unreactive towards strong electrophiles, oxidants, and acids. They are also resistant to nucleophiles, which is evident from the stability of their hydroxide salts even at elevated temperatures . under harsh conditions or in the presence of strong nucleophiles, quats can undergo dealkylation . Additionally, they can participate in rearrangement reactions such as the Sommelet–Hauser and Stevens rearrangements .

Scientific Research Applications

Quaternary ammonium compounds have a broad range of applications in scientific research. In chemistry, they are used as phase-transfer catalysts and ionic liquids . In biology and medicine, quats are employed as disinfectants and antiseptics due to their ability to disrupt microbial cell membranes . They are also used in the formulation of personal care products such as shampoos and fabric softeners . In industry, quats are utilized for water treatment, wood preservation, and as antistatic agents .

Mechanism of Action

The antimicrobial activity of quaternary ammonium compounds is primarily due to their ability to disrupt the cell membranes of microorganisms. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to the disruption of intermolecular interactions and causing cell leakage and death . This mechanism makes quats effective against a wide range of bacteria, viruses, and fungi .

Comparison with Similar Compounds

Quaternary ammonium compounds are often compared with other disinfectants such as alcohols, phenols, and chlorine-based compounds. Unlike alcohols, which evaporate quickly, quats provide a longer-lasting antimicrobial effect . Compared to phenols, quats are less toxic and have a broader spectrum of activity . Chlorine-based compounds are highly effective but can be corrosive and produce harmful by-products, whereas quats are generally safer for surfaces and the environment .

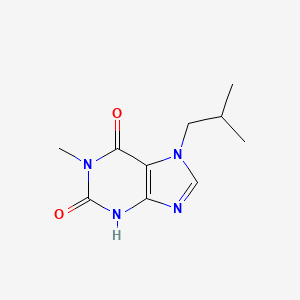

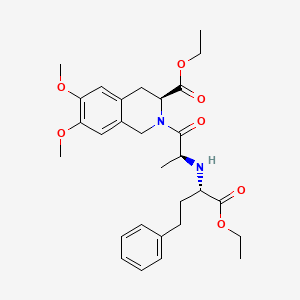

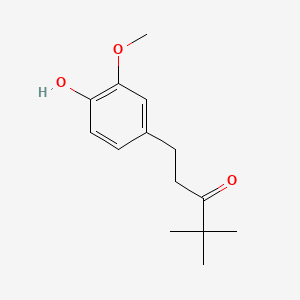

Similar compounds include:

- Benzalkonium chloride

- Cetrimonium bromide

- Tetrabutylammonium hydroxide

- Tetramethylammonium hydroxide

Quats stand out due to their versatility and effectiveness in various applications, making them a valuable tool in both scientific research and everyday products.

Properties

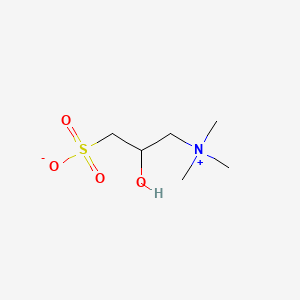

CAS No. |

7013-36-7 |

|---|---|

Molecular Formula |

C6H15NO4S |

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2-hydroxy-3-(trimethylazaniumyl)propane-1-sulfonate |

InChI |

InChI=1S/C6H15NO4S/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3 |

InChI Key |

IBMDQWXLGAOSCU-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(CS(=O)(=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)

![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)

![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)